molecular formula C17H17FN4O3 B2372634 N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide CAS No. 2034317-82-1

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide

Cat. No.: B2372634
CAS No.: 2034317-82-1
M. Wt: 344.346
InChI Key: SWBSOARLOTUVAI-UHFFFAOYSA-N
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Description

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that features a unique structure combining a fluoropyrimidine moiety, a pyrrolidinone ring, and a benzamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps:

    Formation of the Fluoropyrimidine Moiety: This step often involves the reaction of 2-chloro-5-fluoropyrimidine with appropriate nucleophiles under basic conditions.

    Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be introduced through a condensation reaction between fluorinated pyrimidine derivatives and precursors containing the pyrrolidinone ring.

    Coupling with Benzamide: The final step involves coupling the intermediate product with benzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The fluoropyrimidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with altered functional groups.

Scientific Research Applications

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of antitumor agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is not fully understood. it is believed that the compound may interact with specific enzymes or DNA replication processes in cells, similar to other fluoropyrimidine derivatives. This interaction could potentially inhibit the growth of cancer cells by interfering with their replication machinery.

Comparison with Similar Compounds

Similar Compounds

  • (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
  • 4-((3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Uniqueness

N-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of the fluoropyrimidine moiety, in particular, can significantly influence the compound’s interaction with biological targets, potentially enhancing its therapeutic potential.

Properties

IUPAC Name

N-[2-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3/c18-13-8-20-17(21-9-13)25-14-6-7-22(11-14)15(23)10-19-16(24)12-4-2-1-3-5-12/h1-5,8-9,14H,6-7,10-11H2,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBSOARLOTUVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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